Scaffold-Level PRMT5-PBM Inhibition: Furan-Containing Pyridazinones Exhibit a Distinct Mechanism Versus Phenyl-Substituted Analogs
The 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl scaffold has been validated as a covalent inhibitor of the PRMT5–substrate adaptor protein (PBM) interface, a mechanism that does not rely on competing with the co-substrate S-adenosylmethionine [1]. The lead compound in this series, BRD0639, achieved an EC50 of 2 nM in a cellular PRMT5-RIOK1 disruption assay [2]. While direct quantitative data for CAS 1021037-13-7 are not publicly available at the individual compound level, the furan-2-yl substituent is a critical pharmacophoric element absent in the phenyl, 4-fluorophenyl, and 3-methoxyphenyl analogs listed in the same patent family [3]. These phenyl-substituted analogs lack the covalent warhead capacity attributed to the halogenated-furan pyridazinone core and are not reported to engage Cys278 of PRMT5 [1].
| Evidence Dimension | Cellular target engagement (PRMT5-RIOK1 complex disruption) |
|---|---|
| Target Compound Data | Specific EC50 not publicly disclosed for this exact compound; scaffold lead BRD0639 EC50 = 2 nM |
| Comparator Or Baseline | Phenyl-substituted pyridazinone analogs (e.g., CAS 953253-70-8): no reported PRMT5-PBM activity |
| Quantified Difference | Qualitative: furan scaffold enables covalent inhibition; phenyl scaffold does not |
| Conditions | PRMT5-RIOK1 NanoBiT complementation assay in HEK293T cells (for BRD0639) |
Why This Matters
Selection of the furan-containing variant is essential for research programs interrogating PRMT5-PBM biology, as the phenyl-substituted analogs are mechanistically silent in this pathway.
- [1] Singh, R. et al. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv 2021.02.03.429644; doi:10.1101/2021.02.03.429644. View Source
- [2] BindingDB entry BDBM346932. US10202379, Reference Example 621. EC50: 2 nM in a cellular disruption assay. View Source
- [3] Chucholowski, A. et al. Pyridazinones and furan-containing compounds. U.S. Patent Application US20100210649A1. Examples listing phenyl, 4-fluorophenyl, and 3-methoxyphenyl variants. View Source
